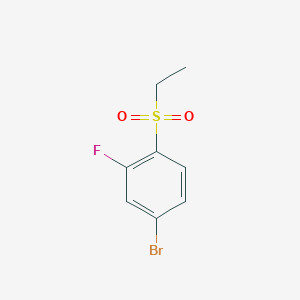

4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene

Beschreibung

Significance of Halogenated Arenes in Contemporary Organic Chemistry

Halogenated arenes, or aryl halides, are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring. They are of immense importance in modern organic chemistry, serving as versatile building blocks in a multitude of synthetic transformations. savemyexams.comrsc.org The carbon-halogen bond's reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. wikipedia.org

The nature of the halogen atom influences the reactivity of the aryl halide. For instance, the carbon-bromine bond is weaker than the carbon-fluorine bond, making it more susceptible to certain reactions. savemyexams.com The presence of halogens also significantly impacts the electronic properties of the aromatic ring, which can direct the regioselectivity of further substitution reactions. acs.org This ability to fine-tune reactivity and direct synthesis makes halogenated arenes indispensable tools for constructing complex organic molecules. acs.org

Synthetic Utility and Biological Relevance of Aryl Sulfones

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group (–SO₂–) bonded to two aromatic rings or one aromatic and one aliphatic group. The sulfone group is a strong electron-withdrawing group, which influences the electronic environment of the aromatic ring. This functional group is also noted for its chemical and metabolic stability.

The synthesis of aryl sulfones can be achieved through several methods, including the oxidation of sulfides and sulfoxides, and various coupling reactions. researchgate.netorganic-chemistry.org For instance, Suzuki-type coupling reactions of aryl boronic acids with arylsulfonyl chlorides or sulfinate salts have emerged as a powerful method for their preparation. chemrevlett.comchemrevlett.com Aryl sulfones serve as key intermediates in organic synthesis. iomcworld.com

From a biological perspective, the aryl sulfone moiety is a prominent feature in numerous compounds with diverse pharmacological activities. nih.gov This structural motif is found in drugs with anti-inflammatory, antibacterial, and antifungal properties. nih.govresearchgate.netnih.gov The ability of the sulfone group to act as a hydrogen bond acceptor and its rigid nature contribute to its role in molecular recognition and binding to biological targets. iomcworld.com

Contextualization of 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene within Fluorinated Aromatic Systems

This compound is a trifunctionalized aromatic compound. The interplay between the electron-withdrawing ethylsulfonyl group and the two halogen atoms (bromo and fluoro) creates a unique electronic environment on the benzene (B151609) ring. The fluorine atom, in particular, can enhance metabolic stability by blocking potential sites of oxidation. bohrium.com The study of such polyfunctionalized fluorinated aromatic compounds is crucial for understanding how different substituents collectively influence molecular properties and biological activity.

Overview of Research Trajectories Pertaining to this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests several potential research avenues. As a polyhalogenated aryl sulfone, it is a prime candidate for use as a building block in the synthesis of more complex molecules.

Future research would likely focus on its utility in cross-coupling reactions, where the bromine atom could be selectively functionalized to introduce new substituents. Investigations into the reactivity of the C-F bond under various conditions would also be of interest. Furthermore, given the established biological relevance of both aryl sulfones and fluorinated aromatics, this compound could be explored as a scaffold for the development of new therapeutic agents. Its potential biological activity would be a logical area of investigation, building upon the known properties of related compounds. The compound is available from some chemical suppliers for research purposes, indicating its potential as a starting material or intermediate in synthetic chemistry. evitachem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO₂S | evitachem.com |

| Molecular Weight | 267.12 g/mol | evitachem.com |

| IUPAC Name | 1-bromo-4-(ethylsulfonyl)-2-fluorobenzene | evitachem.com |

| Canonical SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)Br)F | evitachem.com |

| InChI Key | UCMNEQPCURNDES-UHFFFAOYSA-N | evitachem.com |

Table 2: Related Halogenated Benzene Derivatives and their CAS Numbers

| Compound Name | CAS Number | Molecular Formula |

| 4-Bromo-1-fluoro-2-iodobenzene | 116272-41-4 | C₆H₃BrFI |

| 4-Bromo-2-ethynyl-1-fluorobenzene | 657427-46-8 | C₈H₄BrF |

| 4-Bromo-2-(bromomethyl)-1-fluorobenzene | 99725-12-9 | C₇H₅Br₂F |

| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | 749932-17-0 | C₇H₄BrF₃ |

| 4-Bromo-1-fluoro-2-nitrobenzene (B1272216) | 364-73-8 | C₆H₃BrFNO₂ |

| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF |

| 4-Bromo-1-ethynyl-2-fluorobenzene | 302912-33-0 | C₈H₄BrF |

| 4-Bromo-2-ethoxy-1-fluorobenzene | 900174-64-3 | C₈H₈BrFO |

| 2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene | 1890637-84-9 | C₉H₁₀BrFO₂S |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8BrFO2S |

|---|---|

Molekulargewicht |

267.12 g/mol |

IUPAC-Name |

4-bromo-1-ethylsulfonyl-2-fluorobenzene |

InChI |

InChI=1S/C8H8BrFO2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |

InChI-Schlüssel |

LUYCGWIORZQCEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)Br)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Bromo 1 Ethylsulfonyl 2 Fluorobenzene and Analogous Structures

Strategic Approaches to the Ethylsulfonyl Moiety Introduction

The introduction of the ethylsulfonyl group is a critical step in the synthesis. This functional group significantly influences the electronic properties of the aromatic ring. The most common and effective methods involve the creation of a sulfur-carbon bond followed by oxidation to the sulfone state.

Synthesis from Sulfonyl Chlorides via Hydrazine (B178648) Monohydrate Reduction

While direct conversion of a sulfonyl chloride to an ethylsulfone using hydrazine monohydrate is not a standard method, a related pathway involves sulfonyl hydrazides. Sulfonyl hydrazides can be synthesized from the corresponding sulfonyl chloride by reaction with hydrazine hydrate. nih.gov These stable intermediates can then be converted back to highly reactive sulfonyl chlorides or bromides using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.gov

A more conventional route to introduce the ethyl group involves the reduction of a sulfonyl chloride to a more manageable intermediate like a thiol. For instance, triphenylphosphine (B44618) has been effectively used to reduce arylsulfonyl chlorides to the corresponding arylthiols. researchgate.netorganic-chemistry.org Once the thiol (mercaptan) is formed, it can be readily alkylated with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the aryl ethyl sulfide (B99878).

Oxidation Pathways for Sulfone Formation

The oxidation of an aryl ethyl sulfide to the corresponding sulfone is a common and high-yielding transformation in organic synthesis. acsgcipr.org This step is crucial for completing the ethylsulfonyl moiety on the aromatic precursor. A variety of oxidizing agents can accomplish this, with the choice often depending on the desired selectivity and the presence of other functional groups.

Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant for this purpose. researchgate.net The reaction's efficiency can be significantly enhanced by catalysts. For example, a system comprising sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst like methyltrioctylammonium hydrogensulfate can effectively convert sulfides to sulfones using 30% hydrogen peroxide, even in the presence of sensitive functional groups like alcohols or olefins. researchgate.net Other catalytic systems, such as those based on tantalum carbide or niobium carbide, can also be employed with hydrogen peroxide to yield sulfones. organic-chemistry.org Electrochemical methods offer a modern alternative, where applying a specific current can selectively oxidize sulfides to either sulfoxides or sulfones. acs.org

Below is a table summarizing various reagents used for the oxidation of sulfides to sulfones.

| Oxidizing Reagent/System | Catalyst/Conditions | Substrate Scope | Reference |

| Hydrogen Peroxide (30%) | Sodium Tungstate, Phenylphosphonic Acid | Aromatic and Aliphatic Sulfides | researchgate.net |

| Hydrogen Peroxide (30%) | Niobium Carbide | General Sulfides | organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Substituted Sulfides | organic-chemistry.org |

| Oxygen/Air | Temperature Control | Aryl Sulfides | organic-chemistry.org |

| Electrochemical Oxidation | Constant Current (10-20 mA), MeOH | Diaryl and Aryl Alkyl Sulfides | acs.org |

Halogenation and Fluorination Strategies on Precursors

The precise placement of halogen atoms on the benzene (B151609) ring is critical for the final structure. This is typically achieved through electrophilic substitution reactions on suitable precursors, where existing functional groups direct the incoming halogen to the desired position.

Bromination of Fluorobenzene (B45895) Derivatives

The regioselective bromination of fluorobenzene derivatives is a key step in synthesizing the target molecule's backbone. The fluorine atom is an ortho-, para-director, while an ethylsulfonyl group would be a meta-director. To achieve the desired 4-bromo substitution pattern, bromination is often performed on a precursor like 2-fluoroaniline (B146934). The amino group in 2-fluoroaniline directs the incoming electrophile (bromine) to the para position, resulting in 4-bromo-2-fluoroaniline. prepchem.comprepchem.com

Common brominating agents for this transformation include N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) or tetrabutylammonium (B224687) tribromide, which can be generated in situ from tetrabutylammonium bromide and elemental bromine. prepchem.comprepchem.comgoogle.com The development of regioselective bromination methods is an active area of research, as aryl bromides are valuable intermediates in a wide range of chemical syntheses. mdpi.comresearchgate.net

The table below outlines methods for the bromination of 2-fluoroaniline.

| Reagent | Solvent | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | Methylene (B1212753) Chloride | 0°C | 4-Bromo-2-fluoroaniline | prepchem.com |

| Bromine/Tetrabutylammonium Bromide | Aprotic Solvent (e.g., CH₂Cl₂) | 10°C | 4-Bromo-2-fluoroaniline | prepchem.com |

Schiemann Reaction and Modifications for Aryl Fluoride (B91410) Synthesis

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.org The reaction transforms a primary aromatic amine into an aryl fluoride. wikipedia.org The process involves two main steps: the diazotization of the amine with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride. nih.gov

This reaction is fundamental for creating fluorinated aromatic compounds that may be otherwise difficult to synthesize. While the traditional method uses tetrafluoroboric acid (HBF₄), modern modifications employ other fluoride sources like hexafluorophosphates (PF₆⁻) or conduct the reaction in different media, such as ionic liquids or using liquid hydrogen fluoride, to improve yields and versatility. wikipedia.orgorganic-chemistry.org

Synthesis of Key Aromatic Precursors and Intermediates

From 4-bromo-2-fluoroaniline, a subsequent Sandmeyer-type reaction can be employed to replace the amino group with a thiol group, yielding 4-bromo-2-fluorobenzenethiol. alfa-chemistry.comnih.govcymitquimica.com This thiol is a pivotal intermediate. It can then be subjected to ethylation (e.g., with an ethyl halide) to form 4-bromo-1-ethylthio-2-fluorobenzene, which is the direct precursor to the final product via oxidation as detailed in section 2.1.2.

This multi-step approach, starting from simpler, commercially available materials like 2-fluoroaniline, allows for the controlled and systematic construction of the target molecule, 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene.

Preparation of Bromofluorobenzene Derivatives

The synthesis of bromofluorobenzene derivatives is primarily achieved through electrophilic aromatic substitution, specifically the direct bromination of a corresponding fluorobenzene precursor. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. Fluorine is an ortho-, para-directing group, although its high electronegativity deactivates the ring towards electrophilic attack compared to benzene. acs.org Alternative methods, such as those starting from aromatic amines, provide pathways to isomers that may not be accessible through direct halogenation.

Direct bromination of fluorobenzene is a common method for producing p-bromofluorobenzene. google.comgoogleapis.com This reaction is typically performed using liquid bromine in the presence of a catalyst. google.comgoogleapis.com To achieve high purity and yield, reaction conditions, particularly temperature, are crucial. google.comgoogleapis.com One effective method involves carrying out the bromination at temperatures below 0°C, which minimizes the formation of isomeric byproducts. google.comgoogleapis.com Iron(III) chloride (FeCl₃) is often used as a catalyst in amounts ranging from 0.5-2% by weight relative to the fluorobenzene. google.com The use of a solvent like dichloromethane or dibromomethane (B42720) is also an option, allowing for even lower reaction temperatures, between -20°C and -60°C. google.comgoogleapis.com

Another approach involves the direct bromination of substituted fluorobenzenes at higher temperatures. For instance, substituted bromofluorobenzenes can be prepared by reacting a fluorobenzene derivative with elementary bromine at temperatures between 20°C and 200°C. google.com This reaction is facilitated by a catalyst, such as a metal or metal salt. google.com The process has been shown to yield products with a purity of over 95%. google.com For example, the synthesis of 4-bromo-1-fluoro-2-nitrobenzene (B1272216) can be accomplished by reacting 1-fluoro-2-nitrobenzene (B31998) with N-bromosuccinimide (NBS) as the brominating agent. chemicalbook.com

For isomers not readily accessible through direct bromination, reactions involving diazonium salts are employed. The Schiemann reaction or its modifications can be used to synthesize fluorobenzenes from anilines. A procedure for preparing 1-bromo-2-fluorobenzene (B92463) starts with o-bromoaniline, which is converted to its diazonium salt. orgsyn.org The subsequent thermal decomposition of the isolated o-bromobenzenediazonium (B15506850) hexafluorophosphate (B91526) yields the desired product. orgsyn.org

Table 1: Selected Methods for the Preparation of Bromofluorobenzene Derivatives

| Starting Material | Key Reagents & Conditions | Product | Reported Yield/Purity | Reference |

|---|---|---|---|---|

| Fluorobenzene | Liquid Br₂, FeCl₃ catalyst, Temperature < 0°C | p-Bromofluorobenzene | ~98% yield, >99.8% purity | google.comgoogleapis.com |

| Substituted Fluorobenzene | Br₂, Metal/Metal Salt catalyst, 20-200°C | Substituted Bromofluorobenzene | >95% purity | google.com |

| 1-Fluoro-2-nitrobenzene | N-Bromosuccinimide (NBS), H₂SO₄, 15°C | 4-Bromo-1-fluoro-2-nitrobenzene | 97.1% yield | chemicalbook.com |

| o-Bromoaniline | 1) NaNO₂, HCl; 2) HFP₆; 3) Thermal decomposition | 1-Bromo-2-fluorobenzene | 73-76% overall yield | orgsyn.org |

| o-Fluoroaniline | Br₂ in CH₂Cl₂, Tetrabutylammonium bromide | 2-Fluoro-4-bromoaniline | High yield (intermediate step) | google.com |

Preparation of Substituted Sulfonyl Chlorides

Sulfonyl chlorides are versatile intermediates in organic synthesis, notably used for the preparation of sulfonamides and sulfonate esters. nih.govrsc.org They can be synthesized through various methods, often involving the oxidation and chlorination of sulfur-containing functional groups.

A primary industrial method for producing alkanesulfonyl chlorides, such as ethanesulfonyl chloride, involves the reaction of mercaptans or disulfides with chlorine in an aqueous medium. nih.gov For instance, ethyl mercaptan can be reacted with chlorine gas in water, keeping the temperature below 20°C, to yield ethanesulfonyl chloride. nih.gov A similar strategy employs the reaction of divinyl disulfide with water and chlorine in a suitable solvent like glacial acetic acid. google.com

More recent and often milder laboratory-scale methods have been developed. One such method is the conversion of sulfonyl hydrazides into sulfonyl chlorides using N-chlorosuccinimide (NCS). nih.gov This transformation is efficient for a wide range of aryl and alkyl sulfonyl hydrazides, proceeding smoothly at room temperature in solvents like acetonitrile (B52724) to give products in good to excellent yields. nih.gov

Another important route starts from anilines. Substituted benzenesulfonyl chlorides can be prepared via a Sandmeyer-type reaction. organic-chemistry.orggoogle.com This involves the diazotization of a substituted aniline (B41778) with sodium nitrite, followed by a chlorosulfonation reaction. google.com This latter step can be carried out using reagents like thionyl chloride in the presence of a catalyst. google.com This method is advantageous as it simplifies the synthesis into a one-pot procedure under relatively mild conditions. google.com

Furthermore, S-alkyl isothiourea salts, which are easily prepared from alkyl halides and thiourea, serve as effective precursors for sulfonyl chlorides. organic-chemistry.org The oxidative chlorosulfonation of these salts can be achieved using reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide, providing a simple, safe, and environmentally friendly route to diverse sulfonyl chlorides in high yields. organic-chemistry.org

Table 2: Selected Methods for the Preparation of Substituted Sulfonyl Chlorides

| Starting Material | Key Reagents & Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Mercaptans or Disulfides | Chlorine gas, Aqueous solvent, <20°C | Alkanesulfonyl chlorides | Industrial method for simple alkanesulfonyl chlorides. | nih.gov |

| Sulfonyl Hydrazides | N-Chlorosuccinimide (NCS), Acetonitrile, Room temp. | Aryl and Alkyl sulfonyl chlorides | Mild conditions, broad substrate scope, good to excellent yields. | nih.gov |

| Substituted Anilines | 1) NaNO₂ (diazotization); 2) SOCl₂, Catalyst | Substituted benzenesulfonyl chlorides | One-pot procedure from readily available anilines. | google.com |

| S-Alkyl Isothiourea Salts | NaClO₂ or NCS (oxidative chlorosulfonation) | Diverse sulfonyl chlorides | Uses inexpensive starting materials; environmentally benign. | organic-chemistry.org |

Reaction Pathways and Mechanistic Studies of 4 Bromo 1 Ethylsulfonyl 2 Fluorobenzene

Cross-Coupling Chemistry of the Aryl Bromide Linkage

The carbon-bromine bond in aryl bromides is a common site for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of more complex molecules.

Suzuki-Miyaura Coupling for Biphenyl (B1667301) Construction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. nih.govlibretexts.org This reaction is widely used in the synthesis of pharmaceuticals and advanced materials. academie-sciences.frorgsyn.org However, no specific examples or studies detailing the Suzuki-Miyaura coupling of 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene with any boronic acid or ester partners could be located in the surveyed literature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-O, C-S)

Palladium catalysts are also pivotal for forming carbon-heteroatom bonds, such as in the Buchwald-Hartwig amination (C-N coupling), etherification (C-O coupling), and thiolation (C-S coupling). researchgate.netrsc.orgnih.gov These reactions are crucial for installing a wide variety of functional groups. A thorough search did not yield any specific protocols or mechanistic studies for these transformations on the this compound substrate.

Nucleophilic Aromatic Substitution Reactivity at the Fluorine Position

The carbon-fluorine bond in electron-deficient aromatic rings can be a site for nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing ethylsulfonyl group is expected to activate the ring for such reactions. libretexts.org

Investigation of Benzyne (B1209423) Intermediates Generation

In some cases, particularly with a strong base, nucleophilic aromatic substitution on aryl halides can proceed through a highly reactive benzyne intermediate, which involves an elimination-addition mechanism. beilstein-journals.orgnih.govmasterorganicchemistry.com This can lead to the formation of regioisomers, a phenomenon known as cine substitution. govtpgcdatia.ac.in The potential for this compound to form a benzyne intermediate by elimination of HBr or HF has not been documented. Studies on the generation of benzyne from the closely related 1-bromo-2-fluorobenzene (B92463) are known, but data for the title compound is absent. libretexts.org

Mechanistic Elucidation of Fluoride (B91410) Elimination

The direct displacement of the fluoride ion by a nucleophile in an SNAr reaction is another possibility. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The viability and mechanism of fluoride displacement on this compound have not been specifically investigated or reported. While general methods for the nucleophilic defluorination of fluoroarenes exist, including photoredox catalysis, their application to this specific substrate is not described. nih.gov

Transformations Involving the Ethylsulfonyl Group

The ethylsulfonyl group itself can potentially undergo various chemical transformations, such as reduction or modification. However, no literature was found that described any such reactions specifically performed on this compound.

Influence of the Sulfonyl Moiety on Aromatic Ring Activation

The ethylsulfonyl (-SO2CH2CH3) group is a powerful electron-withdrawing group. This property has a profound influence on the reactivity of the aromatic ring, primarily through two mechanisms: the inductive effect and the resonance effect.

Inductive Effect: The high electronegativity of the oxygen and sulfur atoms in the sulfonyl group pulls electron density away from the aromatic ring through the sigma bonds. This deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, which typically require an electron-rich aromatic system.

Resonance Effect: The sulfonyl group can also participate in resonance, further withdrawing electron density from the aromatic ring. The sulfur atom can expand its octet to accommodate more than eight electrons, allowing for delocalization of the pi electrons of the benzene (B151609) ring onto the sulfonyl group.

This strong electron-withdrawing nature makes the aromatic ring of this compound highly electron-deficient. Consequently, it is significantly activated towards nucleophilic aromatic substitution (SNAr) reactions. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. For this to occur, the ring must be activated by potent electron-withdrawing groups, and there must be a good leaving group present.

In the case of this compound, the ethylsulfonyl group, positioned para to the bromine and meta to the fluorine, strongly activates the ring for nucleophilic attack. The positions ortho and para to the sulfonyl group are particularly activated due to resonance stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Functional Group Interconversions of Sulfones

The sulfone functional group itself can undergo various transformations, providing pathways to a diverse range of derivatives. While specific studies on this compound are not extensively documented, general reactions of aryl sulfones can be extrapolated.

One significant reaction is desulfonylation , the removal of the sulfonyl group. This can be achieved under various conditions, often involving reductive or basic environments. Such reactions are valuable for synthetic strategies where the sulfonyl group is used as a temporary activating or directing group and is later removed.

Furthermore, the ethyl group attached to the sulfone can potentially be functionalized, although this is less common than reactions on the aromatic ring.

Derivatization and Functionalization Approaches of 4 Bromo 1 Ethylsulfonyl 2 Fluorobenzene

Formation of Organometallic Reagents

The conversion of the relatively inert carbon-bromine bond into a highly reactive carbon-metal bond is a fundamental strategy for activating 4-bromo-1-(ethylsulfonyl)-2-fluorobenzene for further chemical transformations. The two most common approaches are the synthesis of Grignard reagents and the formation of boronic esters.

The preparation of a Grignard reagent from this compound involves the reaction of the aryl bromide with magnesium metal. adichemistry.commnstate.edu This process transforms the electrophilic carbon atom bonded to the bromine into a highly nucleophilic carbon center. mnstate.edu The reaction is achieved through the oxidative insertion of magnesium into the carbon-bromine bond, a process that requires anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by protic solvents like water. adichemistry.comlibretexts.org

The synthesis is typically carried out in ether-based solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for solvating and stabilizing the Grignard reagent. adichemistry.com The reactivity of the magnesium metal surface is often a critical factor; an oxide layer that passivates the metal must be removed or bypassed. adichemistry.commnstate.edu This activation can be accomplished by adding a small amount of an activator like iodine or 1,2-dibromoethane, or by physically crushing the magnesium turnings to expose a fresh surface. mnstate.eduwisc.edu The C-Br bond is significantly more reactive than the C-F bond under these conditions, allowing for selective reagent formation at the 4-position. wisc.edu The resulting organometallic compound, (4-(ethylsulfonyl)-2-fluorophenyl)magnesium bromide, is a potent nucleophile ready for subsequent reactions. mnstate.edu

| Component | Role | Typical Examples |

| Aryl Halide | Substrate | This compound |

| Metal | Reagent | Magnesium (turnings or powder) |

| Solvent | Medium | Anhydrous Diethyl ether (Et₂O), Tetrahydrofuran (THF) |

| Activator | Initiator | Iodine (I₂), 1,2-Dibromoethane |

This table summarizes the key components for the synthesis of a Grignard reagent from this compound.

A milder and more functional-group-tolerant method for activating this compound is through palladium-catalyzed Miyaura borylation. This reaction converts the carbon-bromine bond into a boronic acid or, more commonly, a boronic ester (e.g., a pinacol (B44631) ester). These boron-containing compounds are significantly more stable than Grignard reagents, yet are sufficiently reactive for subsequent cross-coupling reactions.

The reaction typically involves treating the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The catalytic cycle is analogous to other palladium cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronic ester and regenerate the catalyst. A variety of palladium catalysts and ligands can be employed to facilitate this transformation.

| Component | Role | Typical Examples |

| Aryl Halide | Substrate | This compound |

| Boron Source | Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Pre-catalyst | Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Stabilizer/Activator | Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| Base | Promoter | Potassium acetate (B1210297) (KOAc), Potassium carbonate (K₂CO₃) |

| Solvent | Medium | Dioxane, Toluene, Dimethylformamide (DMF) |

This table outlines the typical reagents and conditions for the palladium-catalyzed borylation of this compound.

Introduction of Diverse Chemical Functionalities

Once activated as an organometallic species, or even used directly, this compound serves as a building block for introducing a wide array of chemical groups through cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like the boronic ester formed in section 4.1.2) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Alternatively, this compound itself can be directly coupled with a variety of aryl or vinyl boronic acids or esters. thieme-connect.dechemspider.com

The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific coupling partners. nih.gov This methodology allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials. thieme-connect.de

| Reaction Component | Example | Resulting Structure |

| Substrate | This compound | - |

| Coupling Partner | Phenylboronic acid | 4-(Ethylsulfonyl)-2-fluoro-1,1'-biphenyl |

| Coupling Partner | (4-Formylphenyl)boronic acid | 4'-(Ethylsulfonyl)-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde |

| Coupling Partner | (2-Methoxyphenyl)boronic acid | 4-(Ethylsulfonyl)-2-fluoro-2'-methoxy-1,1'-biphenyl |

This table illustrates examples of Suzuki-Miyaura coupling reactions using this compound to form various biaryl compounds.

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can be accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for C-N bond formation. organic-chemistry.orgnih.gov This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. organic-chemistry.org

In the context of this compound, the Buchwald-Hartwig reaction provides a direct route to substituted N-(4-(ethylsulfonyl)-2-fluorophenyl) amines. The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XPhos or others), and a base (commonly sodium tert-butoxide). nih.gov Similar strategies, often referred to as Buchwald-Hartwig ether or thiol ether synthesis, can be applied for the formation of C-O and C-S bonds using alcohols or thiols as nucleophiles, respectively.

| Nucleophile | Reagent Type | Product Class |

| Primary/Secondary Amine | R¹R²NH | N-Aryl Amines |

| Alcohol/Phenol | ROH/ArOH | Aryl Ethers |

| Thiol/Thiophenol | RSH/ArSH | Aryl Thioethers |

This table shows the classes of products that can be synthesized from this compound via palladium-catalyzed heteroatom incorporation reactions.

Multi-Component and Domino Reaction Sequences

The functional handles on this compound make it a suitable candidate for use in more complex, one-pot synthetic strategies such as multi-component reactions (MCRs) and domino (or cascade) reactions. MCRs are convergent reactions where three or more starting materials react to form a product that contains the essential parts of all initial reactants. nih.gov Domino reactions involve a series of consecutive intramolecular transformations, often triggered by a single event, without the need to isolate intermediates.

While specific literature examples of MCRs involving this compound are not prevalent, its derivatives can be envisioned as components in well-known MCRs. For instance, an amine derivative synthesized via Buchwald-Hartwig amination (see 4.2.2) could serve as the amine component in a Ugi or Passerini reaction. nih.gov

A hypothetical domino sequence could involve an initial intermolecular coupling reaction, such as a Suzuki or Sonogashira coupling, at the bromine position. The newly introduced functionality could then participate in a subsequent, intramolecular cyclization onto another position of the aromatic ring, potentially facilitated by the electronic influence of the sulfonyl and fluoro groups. Such sequences are highly efficient as they build molecular complexity rapidly in a single synthetic operation.

| Reaction Type | Conceptual Example | Potential Outcome |

| Multi-Component Reaction (MCR) | A derivative, N-(4-(ethylsulfonyl)-2-fluorophenyl)amine, is reacted with an aldehyde, a carboxylic acid, and an isocyanide (Ugi reaction). | A complex α-acylamino carboxamide containing the 4-(ethylsulfonyl)-2-fluorophenyl moiety. |

| Domino Reaction | Suzuki coupling with a boronic acid containing a pendant nucleophile, followed by an intramolecular nucleophilic aromatic substitution (SₙAr) of the fluorine atom. | Fused heterocyclic systems. |

This table presents hypothetical applications of this compound or its derivatives in advanced, one-pot reaction sequences.

Advanced Applications in Organic Synthesis and Nanoscience Utilizing 4 Bromo 1 Ethylsulfonyl 2 Fluorobenzene

Building Block in Complex Pharmaceutical Syntheses

The structural framework of 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene makes it a significant intermediate in the synthesis of pharmaceutically relevant compounds. The presence of orthogonal reactive sites—the carbon-bromine bond and the activated aromatic ring—allows for sequential and controlled chemical modifications, a key strategy in the construction of complex molecular architectures.

Precursor for Imidazopyridazine Derivatives as GABA_A Receptor Modulators

While direct synthesis of imidazopyridazine-based GABA_A receptor modulators from this compound is not extensively documented in publicly available literature, the compound's structure is amenable to such applications. Gamma-aminobutyric acid type A (GABA_A) receptors are critical targets in pharmacology for their role in mediating inhibitory neurotransmission. nih.gov Modulators of these receptors can exhibit anxiolytic, sedative, and anticonvulsant properties. nih.gov

The synthesis of related imidazo[1,2-a]pyridine (B132010) pharmacophores often involves the coupling of various building blocks. nih.gov The this compound molecule could theoretically serve as a key precursor. The bromine atom can be readily converted into other functional groups or used as a handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a crucial carbon-nitrogen bond with a suitable amine-containing heterocyclic core. organic-chemistry.orgwikipedia.org The ethylsulfonyl group, being a potent electron-withdrawing group, would modulate the electronic properties and metabolic stability of the final imidazopyridazine derivative, which can be critical for its binding affinity and efficacy as a GABA_A receptor modulator. researchgate.netfiveable.me

Intermediate in the Synthesis of Other Biologically Active Compounds

The utility of halogenated benzene (B151609) derivatives as intermediates in pharmaceutical synthesis is well-established. For instance, structurally similar molecules like 4-bromo-2-fluorobiphenyl (B126189) are used to prepare non-steroidal anti-inflammatory drugs, and 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a key intermediate in the synthesis of the anti-diabetic drug dapagliflozin. rsc.orggoogle.com

This compound is a versatile building block for creating a variety of biologically active compounds. The carbon-bromine bond is a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. The table below outlines potential synthetic transformations.

| Reaction Type | Reactant | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | C-C (Aryl-Aryl) | Forms biaryl structures common in many pharmaceuticals. chemrxiv.orgchemchart.com |

| Buchwald-Hartwig Amination | Primary/secondary amine | C-N (Aryl-Amine) | Synthesizes aryl amines, a key pharmacophore. wikipedia.orgnih.gov |

| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkyne) | Introduces alkynyl groups for further functionalization. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., thiol, alcohol) | C-S, C-O | The fluorine atom can be displaced by strong nucleophiles, activated by the sulfonyl group. |

The ethylsulfonyl group significantly influences the reactivity of the benzene ring, making the fluorine atom susceptible to nucleophilic aromatic substitution and directing metallation reactions to specific positions. This predictable reactivity allows chemists to build complex molecular scaffolds with high regioselectivity, which is essential in synthesizing potent and selective drugs. fiveable.me

Contributions to Molecular Nanoscience and Advanced Materials

The electronic properties endowed by the sulfonyl and fluoro groups make this compound a molecule of interest for materials science, particularly in the design of functional nanostructures.

Development of Molecular Switches and Motors

Molecular motors are machines at the molecular scale that can perform controlled, directional motion upon receiving an external stimulus. nih.gov A key design principle involves controlling the rotation around a central bond, often an aryl-aryl bond in a biphenyl (B1667301) system. The synthesis of these systems frequently relies on coupling two distinct aryl halves, a reaction for which this compound is an ideal starting material via its bromine handle.

Recent research has demonstrated a chemically activated molecular motor based on an atropisomeric biphenyl structure containing both a fluorine atom and a chiral sulfone group. nih.gov In that system, the sulfone group plays a critical role by coordinating to a metal catalyst, which dramatically lowers the rotational barrier and facilitates directional movement. nih.gov Although this specific motor did not use the title compound, it establishes the importance of sulfonyl groups in such designs. By using this compound in a Suzuki coupling, it is possible to construct similar biphenyl systems where the ethylsulfonyl group can be used to control rotational dynamics, a fundamental aspect of molecular motor function. chemrxiv.org

Investigation of Electron-Induced Switching Phenomena

The field of molecular electronics aims to use individual molecules as components in electronic circuits. A molecular switch is a molecule that can be reversibly shifted between two or more stable states by an external trigger, such as light or an electric field. The state of the switch can correspond to a change in electrical conductivity ("ON"/"OFF").

The functionality of such a switch is highly dependent on the electronic properties of the molecule. The ethylsulfonyl group (-SO2Et) is a very strong electron-withdrawing group, more so than a carbonyl group. researchgate.netrsc.org This property is crucial for applications in advanced materials. rsc.org When incorporated into a conjugated system, the sulfonyl group can significantly lower the energy levels of the molecular orbitals (LUMO), which can facilitate electron injection and transport. nih.gov The combination of the inductive effect of the fluorine atom and the powerful resonance and inductive effects of the ethylsulfonyl group makes the aromatic ring of this compound highly electron-deficient. This characteristic is desirable for creating n-type organic semiconductors and for designing molecules where a change in redox state, induced by an electron, leads to a significant and reversible change in conformation or electronic properties, which is the basis of electron-induced switching.

Role in Analytical Methodologies as Internal Standards

In quantitative analytical techniques like mass spectrometry (MS), internal standards are essential for achieving high accuracy and precision. scioninstruments.com An internal standard is a compound of known concentration that is added to an unknown sample to correct for variations during sample preparation and instrumental analysis. scioninstruments.comresearchgate.net

While the use of this compound specifically as an internal standard is not documented in available literature, its properties make it a suitable candidate for such applications, particularly in LC-MS or GC-MS methods.

Key Properties of a Potential Internal Standard:

| Property | Relevance for Internal Standard | This compound Attributes |

|---|---|---|

| Unique Mass | Must have a mass-to-charge (m/z) ratio that does not overlap with the analyte of interest. | The presence of bromine (isotopes at m/z 79 and 81) provides a distinct isotopic pattern, making it easily distinguishable. nih.gov |

| Chemical Inertness | Should not react with the analyte or the sample matrix during analysis. | The sulfone group and the fluoroaromatic core are generally stable under typical chromatographic conditions. researchgate.net |

| Similar Physicochemical Properties | Should behave similarly to the analyte during extraction and ionization to effectively correct for losses and matrix effects. | Its polarity can be tuned by derivatization, but it would be most suitable for analytes with similar sulfonyl or halogenated aromatic structures. |

| Non-natural Occurrence | Should not be naturally present in the samples being analyzed. | This is a synthetic compound and is highly unlikely to be found in biological or environmental samples. |

Stable isotope-labeled standards, where atoms are replaced by heavier isotopes (e.g., Deuterium, Carbon-13), are considered the gold standard. researchgate.netnih.gov However, in their absence, a structurally similar compound with a distinct mass, like this compound, could serve as a reliable surrogate or homologous internal standard for the quantification of other halogenated or sulfonyl-containing organic compounds. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 Ethylsulfonyl 2 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the ethyl group.

Aromatic Region: The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electronegative fluorine and bromine atoms. The proton situated between the fluorine and sulfonyl groups (H-3) would likely appear as a doublet of doublets due to coupling with the adjacent proton (H-5) and the fluorine atom. The other two aromatic protons (H-5 and H-6) would also exhibit complex splitting patterns due to mutual coupling and coupling to the fluorine atom. For instance, in 4-bromofluorobenzene, aromatic protons appear in the range of 6.9 to 7.4 ppm. chemicalbook.com The strong deshielding effect of the ethylsulfonyl group would shift these signals further downfield, likely into the 7.5-8.2 ppm range.

Aliphatic Region: The ethyl group (–CH₂CH₃) will present a characteristic pattern. The methylene (B1212753) protons (–CH₂) adjacent to the electron-withdrawing sulfonyl group would be deshielded, appearing as a quartet at approximately 3.1-3.4 ppm, split by the adjacent methyl protons. The methyl protons (–CH₃) would appear as a triplet at a more upfield position, typically around 1.2-1.5 ppm, split by the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic H | ~7.5 - 8.2 | m (complex multiplets) | J(H,H) and J(H,F) |

| -CH₂- (ethyl) | ~3.1 - 3.4 | q (quartet) | ³J(H,H) ≈ 7 Hz |

| -CH₃ (ethyl) | ~1.2 - 1.5 | t (triplet) | ³J(H,H) ≈ 7 Hz |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum will provide information on the eight distinct carbon environments in the molecule. The chemical shifts will be significantly affected by the attached substituents and C-F coupling.

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region, typically between 110 and 150 ppm. The carbon atom bonded to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons adjacent to the fluorine (C-1 and C-3) will exhibit smaller two-bond couplings (²JCF). The carbon bearing the bromine atom (C-4) is expected to be shifted upfield due to the 'heavy atom effect'. youtube.com The carbon attached to the sulfonyl group (C-1) will be significantly deshielded. For example, in related fluorinated compounds, ¹³C signals can be complex due to long-range fluorine-carbon couplings. rsc.org

Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region. The methylene carbon (–CH₂) will be more deshielded (around 45-55 ppm) due to its proximity to the sulfonyl group, while the methyl carbon (–CH₃) will be found at a higher field (around 7-15 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) | d |

| Aromatic C-SO₂ | ~135-140 | d (²JCF) |

| Aromatic C-Br | ~115-120 | d (³JCF) |

| Aromatic C-H | ~120-135 | d or s |

| -CH₂- (ethyl) | ~45-55 | s |

| -CH₃ (ethyl) | ~7-15 | s |

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it is readily detected. spectrabase.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine in aromatic systems is sensitive to the other substituents on the ring. For fluorobenzene (B45895) itself, the shift is around -113 ppm relative to a standard like CFCl₃. The presence of the electron-withdrawing sulfonyl group and the bromine atom will influence this chemical shift. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons (H-3 and H-6).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

The molecular weight of this compound (C₈H₈BrFO₂S) is 267.12 g/mol . evitachem.com In the mass spectrum, the molecular ion peak (M⁺) would be a characteristic doublet with nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern:

Loss of ethyl group: Cleavage of the ethyl group (•C₂H₅) would result in a significant fragment at m/z 238/240.

Loss of sulfur dioxide: Elimination of SO₂ (64 amu) from the molecular ion or subsequent fragments is a common pathway for sulfonyl compounds.

Cleavage of C-S bond: Fission of the bond between the aromatic ring and the sulfur atom can lead to fragments corresponding to the ethylsulfonyl cation ([C₂H₅SO₂]⁺, m/z 93) and the bromofluorophenyl radical.

Halogen loss: Loss of the bromine atom (•Br) would yield a fragment at m/z 188.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 266/268 | [M]⁺ (Molecular ion) |

| 238/240 | [M - C₂H₅]⁺ |

| 188 | [M - Br]⁺ |

| 173/175 | [C₆H₃BrF]⁺ |

| 93 | [C₂H₅SO₂]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

S=O Stretching: The sulfonyl group will exhibit strong, characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically occur in the region of 1600-1450 cm⁻¹.

C-F and C-Br Stretching: The C-F stretching vibration is expected as a strong band in the 1250-1120 cm⁻¹ region. The C-Br stretching vibration appears at a much lower frequency, typically in the 650-550 cm⁻¹ range. researchgate.net

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzenes typically show characteristic absorption bands.

The parent benzene molecule exhibits bands around 204 nm and 256 nm. The presence of the bromo, fluoro, and ethylsulfonyl substituents on the benzene ring will cause a shift in these absorption maxima (λ_max), likely towards longer wavelengths (a bathochromic or red shift). The ethylsulfonyl group, being a strong auxochrome, is expected to significantly influence the electronic transitions of the aromatic system. The UV-Vis spectrum of p-bromofluorobenzene shows absorption bands that tail into the visible part of the spectrum. nist.gov A similar profile, likely with a further red shift, would be expected for this compound.

X-ray Crystallography for Precise Molecular Geometry

The analysis of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene reveals key structural features that are likely to be relevant to this compound. In the crystal structure of the derivative, the dihedral angle between the benzene ring and the plane formed by the O—S—O atoms of the methanesulfonyl group is 49.06 (3)°. researchgate.net This significant twist indicates a non-planar relationship between the aromatic ring and the sulfonyl group, a common feature in such molecules driven by steric and electronic effects.

Weak intermolecular interactions are also observed, with a Br···O distance of 3.286 (4) Å between the bromine atom of one molecule and an oxygen atom of the sulfonyl group of a neighboring molecule. researchgate.net This interaction suggests a role for the bromine and sulfonyl groups in directing the crystal packing arrangement.

Detailed crystallographic data for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene are presented in the tables below.

Table 1: Crystal Data and Structure Refinement for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₁BrO₂S |

| Formula weight | 263.15 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 8.808 (8) Å |

| b | 5.247 (5) Å |

| c | 22.66 (2) Å |

| β | 100.956 (15)° |

| Volume | 1027.8 (17) ų |

| Z | 4 |

| Density (calculated) | 1.702 Mg/m³ |

| Absorption coefficient | 4.17 mm⁻¹ |

Data sourced from Acta Cryst. (2015). E71, o973. researchgate.net

Table 2: Selected Bond Lengths (Å) for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.

| Bond | Length (Å) |

|---|---|

| Br1—C1 | 1.903 (4) |

| S1—O2 | 1.432 (3) |

| S1—O1 | 1.438 (3) |

| S1—C9 | 1.748 (4) |

| S1—C4 | 1.764 (4) |

| C1—C6 | 1.383 (5) |

| C1—C2 | 1.385 (5) |

Data sourced from Acta Cryst. (2015). E71, o973. researchgate.net

Table 3: Selected Bond Angles (°) for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.

| Angle | Degrees (°) |

|---|---|

| O2—S1—O1 | 118.67 (18) |

| O2—S1—C9 | 108.3 (2) |

| O1—S1—C9 | 108.1 (2) |

| O2—S1—C4 | 107.66 (18) |

| O1—S1—C4 | 107.38 (18) |

| C9—S1—C4 | 106.0 (2) |

| C6—C1—C2 | 122.6 (3) |

| C6—C1—Br1 | 118.9 (3) |

| C2—C1—Br1 | 118.5 (3) |

Data sourced from Acta Cryst. (2015). E71, o973. researchgate.net

Table 4: Selected Torsion Angles (°) for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.

| Torsion Angle | Degrees (°) |

|---|---|

| O2—S1—C4—C3 | 128.9 (3) |

| O1—S1—C4—C3 | -101.8 (3) |

| C9—S1—C4—C3 | 15.6 (3) |

| O2—S1—C4—C5 | -51.3 (3) |

| O1—S1—C4—C5 | 78.0 (3) |

| C9—S1—C4—C5 | -164.6 (3) |

Data sourced from Acta Cryst. (2015). E71, o973. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Ethylsulfonyl 2 Fluorobenzene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in understanding the fundamental properties of 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for predicting the electronic structure and reactivity of organic molecules. By approximating the electron density, DFT can calculate a range of molecular properties with a good balance of accuracy and computational cost.

For this compound, DFT calculations can be employed to determine its optimized molecular geometry, which is the starting point for many other computational analyses. These calculations would likely show a non-planar arrangement around the sulfur atom of the ethylsulfonyl group, with the ethyl group exhibiting some degree of conformational flexibility.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-withdrawing nature of the sulfonyl group, the fluorine, and the bromine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609).

Furthermore, DFT can be used to calculate various reactivity descriptors that provide quantitative insights into the molecule's behavior. These include:

Local Reactivity Descriptors: Fukui functions and condensed-to-atom electrophilic and nucleophilic Parr functions (Pk+ and Pk-) can pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov For instance, in electrophilic aromatic substitution reactions, these indices can predict the regioselectivity of the reaction. acs.orgrsc.org

A hypothetical table of DFT-calculated reactivity indices for this compound is presented below. The values are illustrative and based on general trends for similar substituted benzenes.

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability. |

| Electronegativity (χ) | 4.65 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.85 eV | Indicates resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 3.79 eV | Quantifies the electrophilic nature of the molecule. |

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

¹⁹F and ¹³C NMR Chemical Shifts: The prediction of NMR chemical shifts, especially for fluorine-containing compounds, is a significant application of computational chemistry. nih.govrsc.orgrsc.org DFT calculations, often using specific functionals and basis sets like ωB97XD/aug-cc-pvdz, can provide reliable predictions of ¹⁹F NMR chemical shifts. rsc.orgrsc.org These predictions can be crucial for assigning the correct signals in an experimental spectrum, especially in cases of complex substitution patterns. Similarly, ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. By analyzing the calculated vibrational modes, specific peaks in the experimental spectrum can be assigned to the stretching and bending vibrations of particular functional groups, such as the S=O stretches of the sulfonyl group and the C-F and C-Br stretches of the aromatic ring.

An illustrative table of predicted spectroscopic data for this compound is provided below.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Assignment |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | -110.5 | Fluorine on the aromatic ring |

| ¹³C NMR Chemical Shift (ppm) | 158.2 (d, J=250 Hz) | Carbon attached to Fluorine |

| IR Frequency (cm⁻¹) | 1325 | Asymmetric SO₂ stretch |

| IR Frequency (cm⁻¹) | 1160 | Symmetric SO₂ stretch |

| IR Frequency (cm⁻¹) | 1250 | C-F stretch |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. halo.sciencersc.org For this compound, MD simulations would be particularly useful for understanding its conformational landscape and how it interacts with other molecules.

Furthermore, MD simulations can be used to study intermolecular interactions. For example, by simulating the molecule in a solvent, one can understand how it is solvated and how it might aggregate. In the context of materials science, MD could be used to model the packing of the molecule in a crystal lattice, providing insights into its solid-state properties. For biological applications, MD simulations can model the interaction of this compound with a protein active site, helping to understand its potential as a drug candidate. nih.gov

Reaction Pathway Modeling and Transition State Identification

Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Computational methods can be used to model entire reaction pathways, identify transition states, and calculate activation energies. For this compound, this could involve modeling its synthesis or its reactions with nucleophiles or electrophiles.

For instance, the mechanism of nucleophilic aromatic substitution, a common reaction for halogenated aromatic compounds, could be investigated. DFT calculations can be used to locate the transition state structures for the addition of a nucleophile to the aromatic ring and the subsequent departure of a leaving group. The calculated activation energies for substitution at different positions on the ring would provide a theoretical basis for the observed regioselectivity. The mechanism of reactions involving the sulfonyl group itself, such as its reduction or its role in directing reactions at other parts of the molecule, can also be explored. scispace.comrsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.netnih.govresearchgate.net While a single compound like this compound cannot be used to build a QSRR model, it could be included in a larger dataset of related sulfonylbenzene derivatives to develop such a model.

The first step in a QSRR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometric, or electronic in nature. The next step is to use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates these descriptors to the observed reactivity (e.g., reaction rate, equilibrium constant).

A well-validated QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound. This would allow for the rapid screening of potential candidates for a specific application without the need for extensive experimental work.

Computational Design of Novel Derivatives with Tailored Properties

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with specific, desired properties. nih.govresearchgate.netasianpubs.orgnih.gov Starting with the core structure of this compound, computational methods can be used to explore the effects of introducing different substituents at various positions on the molecule.

For example, if the goal is to design a derivative with enhanced biological activity, a structure-based drug design approach could be employed. This would involve docking a library of virtual derivatives into the active site of a target protein to predict their binding affinities. researchgate.netnih.govnih.gov The most promising candidates could then be synthesized and tested experimentally.

Similarly, if the aim is to develop a new material with specific electronic or optical properties, DFT calculations could be used to predict how different substituents would affect the HOMO-LUMO gap, polarizability, and other relevant parameters. This computational pre-screening can significantly accelerate the discovery of new functional molecules. The design of novel sulfonylurea derivatives as modulators of zinc metalloenzymes is an example of such a computational design strategy. researchgate.net

Future Research Directions and Unexplored Reactivity of 4 Bromo 1 Ethylsulfonyl 2 Fluorobenzene

Development of Sustainable and Atom-Economical Synthetic Protocols

The pursuit of green chemistry principles necessitates the development of synthetic methods that are both environmentally benign and efficient. Future research on 4-bromo-1-(ethylsulfonyl)-2-fluorobenzene should prioritize the development of sustainable and atom-economical synthetic protocols.

Current synthetic approaches to aryl sulfones often rely on traditional methods that may involve harsh conditions or generate significant waste. nih.govgoogle.comacs.org Future investigations could focus on catalytic methods that minimize waste and improve yield. For instance, transition-metal-catalyzed cross-coupling reactions for C-S bond formation offer a more atom-economical alternative to classical methods. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov Exploring the use of Earth-abundant metal catalysts, such as copper or iron, in place of precious metals like palladium, would further enhance the sustainability of these processes. acs.org

Moreover, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce solvent usage and purification steps. organic-chemistry.org Investigating novel multicomponent reactions for the synthesis of derivatives of this compound could lead to highly efficient and sustainable synthetic routes. google.com The use of greener solvents, such as water or bio-based solvents, and energy-efficient techniques like microwave-assisted synthesis, should also be explored. google.comorganic-chemistry.org

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Benefits |

| Earth-Abundant Metal Catalysis | Utilizing catalysts based on metals like copper or iron for cross-coupling reactions. | Reduced cost, lower toxicity, and increased sustainability compared to precious metal catalysts. |

| One-Pot Synthesis | Combining multiple synthetic steps into a single operation without isolating intermediates. | Reduced solvent waste, energy consumption, and purification efforts. |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. | High atom economy, operational simplicity, and rapid access to molecular diversity. |

| Green Solvents | Employing environmentally friendly solvents like water or bio-derived alternatives. | Reduced environmental impact and improved safety profile of the synthetic process. |

| Energy-Efficient Techniques | Utilizing methods like microwave irradiation or flow chemistry to accelerate reactions and reduce energy consumption. | Faster reaction times, improved yields, and better process control. |

Expanding the Scope of Organometallic Reagent Chemistry

The reactivity of the carbon-bromine and carbon-fluorine bonds in this compound with organometallic reagents presents a rich area for future exploration. The differential reactivity of these halogens allows for selective functionalization, a key aspect in the synthesis of complex molecules.

Future research could focus on systematically studying the cross-coupling reactions of this compound with a wide array of organometallic reagents, including organoboron, organozinc, and Grignard reagents. mdpi.comnih.gov Understanding the factors that govern the site-selectivity of these reactions, such as the choice of catalyst, ligand, and reaction conditions, will be crucial for controlled synthesis. nih.govnih.gov For instance, the use of specific palladium catalysts and ligands has been shown to influence the regioselectivity of cross-coupling reactions in polyhalogenated arenes. nih.govnih.gov

Furthermore, the activation of the typically less reactive C-F bond is a significant challenge in organometallic chemistry. mdpi.comnih.govresearchgate.net Investigating novel catalytic systems, potentially involving nickel or other transition metals, for the selective activation and functionalization of the C-F bond in the presence of the C-Br bond would be a major advancement. mdpi.com Such studies could open up new avenues for creating highly fluorinated and complex aromatic structures. chinesechemsoc.orgnih.gov

Investigation of Photoinduced and Electrocatalytic Transformations

Photoinduced and electrocatalytic reactions offer mild and often highly selective alternatives to traditional thermal methods. The application of these techniques to this compound is a promising and largely unexplored area of research.

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, could be employed for the functionalization of the C-Br bond. nih.govthieme-connect.denih.gov Aryl bromides are known to undergo photoredox-catalyzed C-H functionalization reactions, and exploring similar transformations with this compound could lead to the development of novel C-C and C-heteroatom bond-forming reactions under mild conditions. nih.govrsc.org The selective cleavage of the C-Br bond over the C-F bond under photochemical conditions would be a key area of investigation. nih.gov

Electrochemical synthesis provides another powerful tool for driving chemical transformations. youtube.com Electrocatalytic methods could be developed for the reduction of the aryl halide moieties, leading to the formation of reactive intermediates that can be trapped by various electrophiles. rsc.orgrsc.org The electrochemical synthesis of sulfones and related compounds has been demonstrated, suggesting the feasibility of applying these methods to modify the ethylsulfonyl group. nih.govrsc.orgrsc.orgeurekaselect.com Furthermore, electrochemical methods for C-F bond activation are an emerging field and could potentially be applied to this substrate. rsc.org

Table 2: Potential Photo- and Electrocatalytic Applications

| Technique | Potential Transformation | Expected Advantages |

| Photoredox Catalysis | Selective C-Br bond functionalization with various coupling partners. | Mild reaction conditions, high functional group tolerance, and access to novel reaction pathways. |

| Electrochemical Synthesis | Reductive cleavage of the C-Br bond followed by trapping with electrophiles. | Avoids the use of stoichiometric chemical reductants, offers high selectivity, and enables scalability. rsc.org |

| Photoelectrocatalysis | Combined use of light and electricity to drive unique chemical transformations. | Potential for synergistic effects, leading to enhanced reactivity and selectivity. |

| Electrocatalytic C-F Activation | Selective cleavage and functionalization of the C-F bond. | Access to highly fluorinated building blocks that are difficult to synthesize by other methods. rsc.org |

Advanced Applications in Chemical Biology and Material Science

The unique combination of functional groups in this compound makes it an attractive scaffold for the design of molecules with advanced applications in chemical biology and material science.

In chemical biology, the sulfonyl fluoride (B91410) moiety is a key "warhead" for the development of covalent chemical probes. nih.govresearchgate.netclaremont.eduacs.orgrsc.org These probes can be used to study protein function and identify new drug targets. Future research could involve the conversion of the ethylsulfonyl group of this compound into a sulfonyl fluoride. The resulting molecule could then be further elaborated through reactions at the bromo or fluoro positions to create a library of potential chemical probes for screening against various biological targets. The bromine atom also provides a handle for the introduction of reporter tags or other functionalities.

In material science, the incorporation of fluorine and sulfonyl groups into polymers can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The difunctional nature of this compound (after conversion of the bromine to another reactive group) could be exploited in the synthesis of novel polymers through step-growth polymerization. The resulting materials could have applications in areas such as high-performance plastics, membranes, or electronic devices.

Computational Screening for Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. nih.govrsc.orgacs.orgacs.orgresearchgate.netscilit.comresearchgate.net

Future research should employ computational screening to predict the most promising reaction conditions for the selective functionalization of this compound. DFT calculations can be used to model the transition states of various competing reaction pathways in organometallic cross-coupling reactions, helping to identify the factors that favor reaction at the C-Br versus the C-F position. nih.gov This predictive power can significantly reduce the amount of experimental work required to optimize reaction conditions.

Furthermore, computational methods can be used to design novel catalysts and ligands specifically tailored for the challenging transformations of this molecule, such as selective C-F bond activation. By understanding the electronic and steric factors that influence catalyst performance, it is possible to rationally design more efficient and selective catalytic systems. Computational screening can also be applied to predict the properties of potential chemical probes or materials derived from this compound, guiding synthetic efforts towards the most promising candidates.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene, and how are intermediates purified?

- Methodological Answer : A common synthesis involves sequential functionalization of the benzene ring. Initial bromination and fluorination steps are followed by sulfonylation. For example, sulfonyl chloride intermediates (e.g., from ethyl thiol via oxidation) may react with a bromo-fluoro-benzene precursor under nucleophilic aromatic substitution conditions. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) . Key intermediates like 4-bromo-2-fluorobenzene derivatives are validated using H/C NMR and LC-MS to confirm regioselectivity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires a combination of:

- NMR : H NMR should show distinct signals for ethylsulfonyl (–SOCHCH) protons (δ ~3.2–3.5 ppm for –CH, δ ~1.3 ppm for –CH) and aromatic protons (coupling patterns confirm substitution positions). F NMR detects fluorine environments (δ ~-110 ppm for meta-F) .

- LC-MS : High-resolution mass spectrometry confirms molecular weight (expected [M+H]: 295.96 g/mol). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence reactivity in cross-coupling reactions compared to other sulfonyl derivatives?

- Methodological Answer : The ethylsulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilicity at the bromine position for Suzuki-Miyaura couplings. Compared to aryl sulfonates, sulfonamides, or sulfonyl chlorides, ethylsulfonyl derivatives exhibit slower hydrolysis, enabling stable Pd(0) catalyst interactions. Optimize conditions using Pd(PPh)/KCO in toluene/water (80°C, 12 hr) . Monitor reaction progress via TLC (UV/fluorescence) and isolate biaryl products via flash chromatography .

Q. What strategies resolve contradictory data in crystallographic vs. computational structural models of this compound?

- Methodological Answer : Discrepancies between X-ray crystallography (e.g., bond angles) and DFT-optimized structures may arise from crystal packing effects or solvent interactions. To reconcile:

Q. How is this compound utilized in designing enzyme inhibitors?

- Methodological Answer : The compound serves as a scaffold for targeting ATP-binding pockets in kinases. The bromine atom enables late-stage diversification via cross-coupling, while the ethylsulfonyl group mimics phosphate moieties for competitive inhibition. For example:

- Step 1 : Couple with boronic acids to introduce heterocycles (e.g., pyridyl groups).

- Step 2 : Assess inhibitory activity via fluorescence-based kinase assays (e.g., ADP-Glo™).

- Step 3 : Optimize selectivity using molecular docking (AutoDock Vina) and MD simulations (GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.